- Structure-activity relationship analysis of the peptide deformylase inhibitor 5-bromo-1H-indole-3-acetohydroxamic acidChemMedChem, 2009, 4(2), 261-275,
Cas no 951626-33-8 (2-(6-Bromo-1H-indol-1-yl)acetic Acid)

951626-33-8 structure
Nome del prodotto:2-(6-Bromo-1H-indol-1-yl)acetic Acid
Numero CAS:951626-33-8
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD09853196
CID:3043002
PubChem ID:17571572
2-(6-Bromo-1H-indol-1-yl)acetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-bromoindol-1-yl)acetic acid
- 6-Bromo-indole-1-acetic acid
- BNB62633
- BBL010427
- STK801601
- 1H-indole-1-acetic acid, 6-bromo-
- Z2216795654
- 6-Bromo-1H-indole-1-acetic acid (ACI)
- (6-Bromo-1H-indol-1-yl)aceticacid
- SY163175
- 951626-33-8
- 2-(6-Bromo-1H-indol-1-yl)aceticacid
- EN300-186539
- ALBB-015606
- A12953
- Z916009482
- 2-(6-Bromo-1-indolyl)acetic Acid
- SCHEMBL26683806
- NS-03824
- CS-0181089
- MFCD09853196
- AKOS004938923
- (6-bromoindol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic Acid
-
- MDL: MFCD09853196
- Inchi: 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
- Chiave InChI: NOIOSYLYPIQYRT-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2C=CN(CC(=O)O)C=2C=1
Proprietà calcolate
- Massa esatta: 252.97384g/mol
- Massa monoisotopica: 252.97384g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 234
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 42.2
2-(6-Bromo-1H-indol-1-yl)acetic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186539-0.25g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.25g |
$115.0 | 2025-02-20 | |
Enamine | EN300-186539-0.05g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.05g |
$55.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064963-500mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 500mg |
5119.0CNY | 2021-07-05 | ||
Matrix Scientific | 064963-5g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 5g |
$955.00 | 2023-09-09 | ||
Matrix Scientific | 064963-1g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 1g |
$337.00 | 2023-09-09 | ||
Chemenu | CM258151-1g |
2-(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$422 | 2023-02-01 | |
Aaron | AR00J99A-100mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 100mg |
$65.00 | 2025-02-28 | |
1PlusChem | 1P00J90Y-1g |
(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$335.00 | 2025-03-01 | |
OTAVAchemicals | 1090358-500MG |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 500MG |
$300 | 2023-06-25 | |
Aaron | AR00J99A-250mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 250mg |
$100.00 | 2025-02-28 |
2-(6-Bromo-1H-indol-1-yl)acetic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetonitrile ; 20 min, 160 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
Riferimento
- Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS TargetsACS Chemical Neuroscience, 2012, 3(9), 658-664,
2-(6-Bromo-1H-indol-1-yl)acetic Acid Raw materials
2-(6-Bromo-1H-indol-1-yl)acetic Acid Preparation Products
2-(6-Bromo-1H-indol-1-yl)acetic Acid Letteratura correlata
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
951626-33-8 (2-(6-Bromo-1H-indol-1-yl)acetic Acid) Prodotti correlati
- 1119447-57-2(N-(2-Aminoethyl)benzodthiazole-2-carboxamide)
- 1220032-21-2(3-2-(4-Ethylphenoxy)ethylpiperidinehydrochloride)
- 2227818-43-9(methyl (3R)-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoate)
- 853749-92-5(3-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl-2,3-dihydro-1,3-benzothiazol-2-one)
- 640767-75-5(4-methyl-2-propoxyaniline)
- 1089274-66-7(Tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate)
- 2227908-97-4((2S)-2-amino-2-1-(2-methylpropyl)-1H-pyrazol-5-ylethan-1-ol)
- 1805605-36-0(2-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile)
- 2228849-16-7(4-fluoro-N,N-dimethyl-2-(1-methylpiperazin-2-yl)aniline)
- 1373867-21-0(6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951626-33-8)2-(6-Bromo-1H-indol-1-yl)acetic Acid

Purezza:99%
Quantità:1g
Prezzo ($):245